

# molecular weight and chemical properties of Dabcyl-QALPETGEE-Edans

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## Compound of Interest

Compound Name: Dabcyl-QALPETGEE-Edans

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## In-Depth Technical Guide: Dabcyl-QALPETGEE-Edans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical properties of the fluorescent peptide substrate, **Dabcyl-QALPETGEE-Edans**. It details its application in enzymatic assays, including experimental protocols and diagrammatic representations of the underlying scientific principles.

## Core Molecular and Chemical Properties

**Dabcyl-QALPETGEE-Edans** is a synthetic peptide primarily utilized as a substrate for fluorescence resonance energy transfer (FRET) based assays.<sup>[1]</sup> Its design incorporates a specific amino acid sequence recognized by the bacterial enzyme Sortase A (SrtA), flanked by a fluorophore and a quencher molecule.<sup>[1]</sup>

Below is a summary of its key quantitative data:

Property	Value	Reference
Molecular Weight	1472.58 g/mol	[1][2]
Chemical Formula	C67H89N15O21S	[2]
CAS Number	271798-75-5	[1][2]
Amino Acid Sequence	Gln-Ala-Leu-Pro-Glu-Thr-Gly-Glu-Glu	[2]
Fluorophore (Donor)	Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)	[1]
Quencher (Acceptor)	Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid)	[1]
Appearance	Solid, Brown to reddish-brown	[2]
Purity	Typically ≥95% (as determined by HPLC)	[3]
Solubility	Soluble in DMSO (e.g., 50 mg/mL)	[2]
Storage Conditions	Powder: -80°C for up to 2 years, -20°C for up to 1 year. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.	[1][2]

## FRET-Based Enzymatic Detection

The functionality of **Dabcyl-QALPETGEE-Edans** is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] In its intact state, the Edans fluorophore and the Dabcyl quencher are in close proximity. When the Edans molecule is excited by an external light source, the energy is non-radiatively transferred to the Dabcyl molecule, which dissipates it as heat, thus quenching the fluorescence.[4][5]

Enzymatic cleavage of the peptide by Sortase A separates the Edans from the Dabcyl. This disruption of FRET restores the fluorescent capability of Edans, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[\[3\]](#)[\[6\]](#)

The spectral properties of the Edans-Dabcyl FRET pair are crucial for this application:

Spectral Property	Wavelength (nm)	Reference
Edans Excitation (Absorbance)	~340	<a href="#">[3]</a> <a href="#">[7]</a>
Edans Emission	~490	<a href="#">[3]</a> <a href="#">[7]</a>
Dabcyl Absorption	~453-463	<a href="#">[5]</a> <a href="#">[6]</a>

The significant overlap between the emission spectrum of Edans and the absorption spectrum of Dabcyl ensures efficient quenching in the intact substrate.[\[6\]](#)

## Experimental Protocols

The following section outlines a detailed methodology for a Sortase A activity assay using **Dabcyl-QALPETGEE-Edans**. This protocol is synthesized from established methods for similar FRET-based enzymatic assays.

**Objective: To determine the enzymatic activity of Sortase A by measuring the rate of cleavage of the Dabcyl-QALPETGEE-Edans substrate.**

### Materials:

- **Dabcyl-QALPETGEE-Edans** substrate
- Purified Sortase A enzyme
- Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl<sub>2</sub>, pH 7.5)
- Dimethyl sulfoxide (DMSO)
- 96-well black microplate, suitable for fluorescence measurements

- Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm

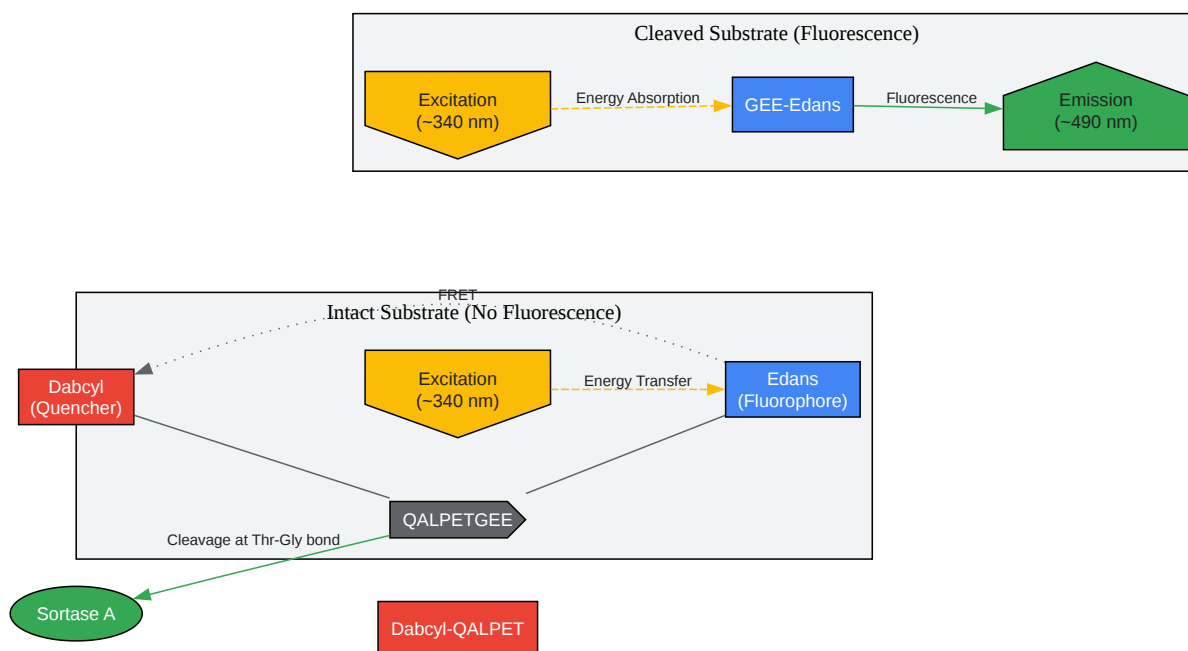
## Procedure:

- Substrate Preparation:
  - Prepare a stock solution of **Dabcyl-QALPETGEE-Edans** in DMSO (e.g., 10 mM).
  - Further dilute the stock solution in Assay Buffer to the desired working concentrations (e.g., for a final assay concentration range of 1-50  $\mu$ M).
- Enzyme Preparation:
  - Prepare a stock solution of purified Sortase A in Assay Buffer.
  - Dilute the enzyme stock to the desired final concentration in Assay Buffer (e.g., 2.5  $\mu$ M).[\[8\]](#)
- Assay Setup:
  - To each well of the 96-well microplate, add the appropriate volume of Assay Buffer.
  - Add the Sortase A enzyme solution to the wells designated for the enzymatic reaction. For control wells (no enzyme), add an equivalent volume of Assay Buffer.
  - To initiate the reaction, add the **Dabcyl-QALPETGEE-Edans** substrate solution to all wells.
  - The final reaction volume should be consistent across all wells (e.g., 100  $\mu$ L).
- Fluorescence Measurement:
  - Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.
  - Monitor the increase in fluorescence intensity over time. Measurements can be taken in kinetic mode (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation period.

- Data Analysis:
  - For kinetic assays, determine the initial reaction velocity ( $V_0$ ) from the linear portion of the fluorescence versus time plot.
  - Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters ( $K_m$  and  $V_{max}$ ).
  - For endpoint assays, compare the fluorescence intensity of the enzyme-containing wells to the control wells.

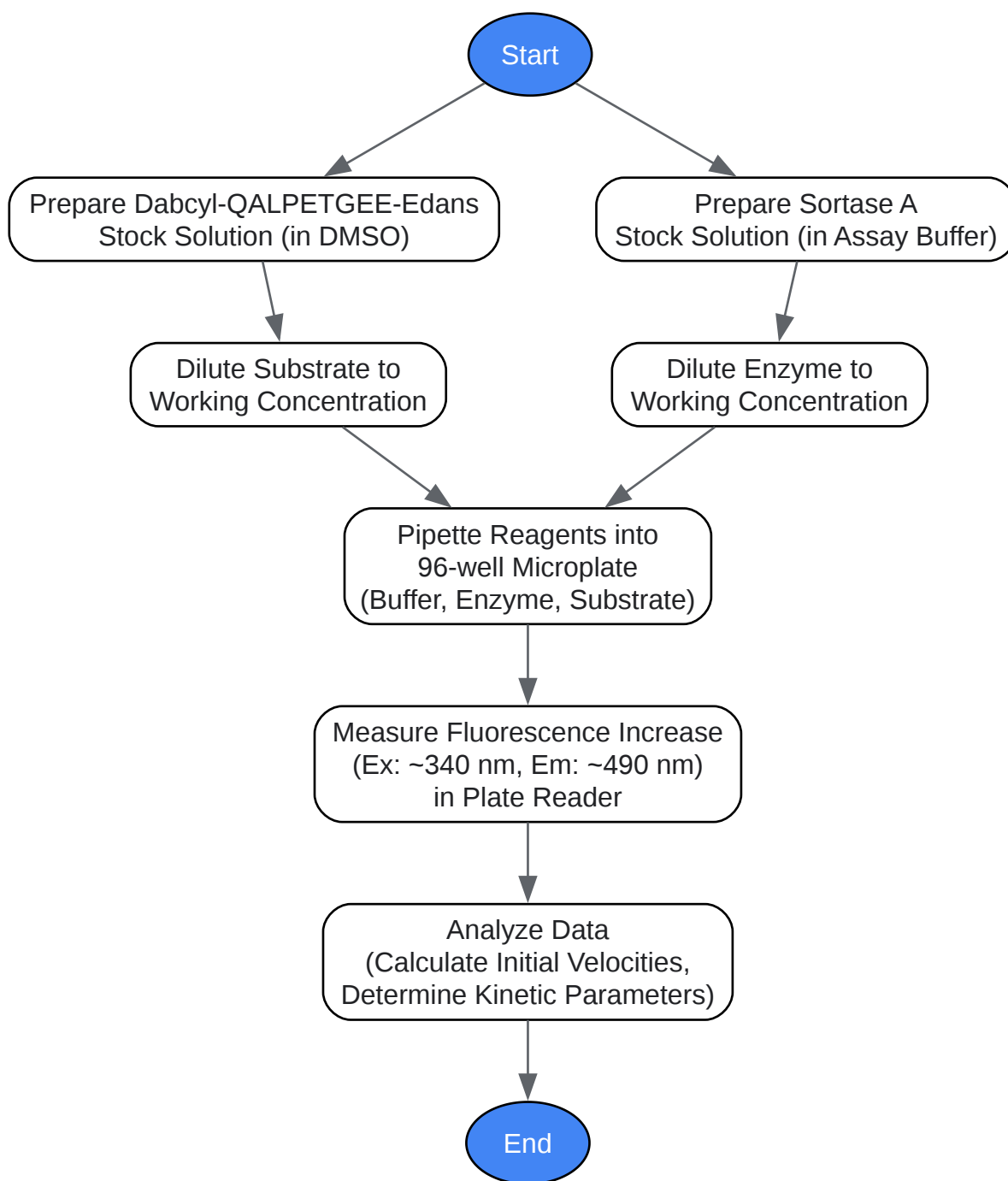
## Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of **Dabcyl-QALPETGEE-Edans**.



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Caption: FRET mechanism of **Dabcyl-QALPETGEE-Edans** cleavage by Sortase A.



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Caption: Experimental workflow for a Sortase A activity assay.

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